Rhynchophylline

Description

This compound has been reported in Uncaria sinensis, Uncaria macrophylla, and other organisms with data available.

an oxindole; RN given refers to (7beta,16E,20alpha)-isome

Structure

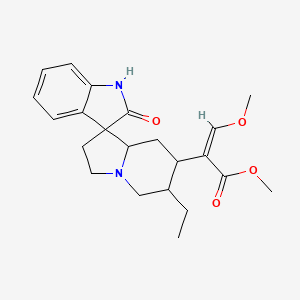

2D Structure

Properties

IUPAC Name |

methyl (E)-2-[(3R,6'R,7'S,8'aS)-6'-ethyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H28N2O4/c1-4-14-12-24-10-9-22(17-7-5-6-8-18(17)23-21(22)26)19(24)11-15(14)16(13-27-2)20(25)28-3/h5-8,13-15,19H,4,9-12H2,1-3H3,(H,23,26)/b16-13+/t14-,15-,19-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAXYUDFNWXHGBE-KAXDATADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC3(C2CC1C(=COC)C(=O)OC)C4=CC=CC=C4NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CN2CC[C@]3([C@@H]2C[C@@H]1/C(=C\OC)/C(=O)OC)C4=CC=CC=C4NC3=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H28N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70878612 | |

| Record name | Rhynchophylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70878612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

384.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76-66-4 | |

| Record name | Rhynchophylline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=76-66-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rhyncophylline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000076664 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Rhynchophylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70878612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 76-66-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | RHYNCHOPHYLLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46BQ79VJ8D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of Rhynchophylline: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhynchophylline, a tetracyclic oxindole alkaloid primarily isolated from plants of the Uncaria genus, has garnered significant attention for its diverse pharmacological activities. Traditionally used in Asian medicine for ailments related to the central nervous and cardiovascular systems, modern research is progressively elucidating the molecular mechanisms that underpin its therapeutic potential. This technical guide provides a comprehensive overview of the core mechanisms of action of this compound, with a focus on its molecular targets, modulation of key signaling pathways, and the experimental methodologies used to investigate these effects.

Quantitative Pharmacological Data

The following table summarizes the available quantitative data for the interaction of this compound with its primary molecular targets. This information is crucial for understanding the potency and selectivity of the compound.

| Target | Parameter | Value | Species/System | Reference |

| NMDA Receptor | IC₅₀ (non-competitive antagonism) | 43.2 μM | Rat cortical and cerebellar RNA expressed in Xenopus oocytes | [1] |

| L-type Voltage-Gated Calcium Channels | pD₂ | 5.91 | Isolated rat ventricular myocytes | [2] |

| L-type Voltage-Gated Calcium Channels | Effective Concentration (Inhibition of ICa,L) | 10-50 μM | Isolated rat ventricular myocytes | [2] |

| Neuroprotection (against MPP⁺ toxicity) | Effective Concentration | 10-50 μM | Primary cerebellar granule neurons | [3] |

| Anti-inflammatory (LPS-stimulated microglia) | Effective Concentration (Inhibition of NO, PGE₂, TNF-α, IL-1β) | 1-100 μM | Primary microglia | [4] |

| Vasodilation (ET-1 induced contraction) | Effective Concentration | 30-300 μM | Rat cerebral arterioles in vivo | [5] |

Note: IC₅₀ (Half maximal inhibitory concentration) indicates the concentration of an inhibitor required to inhibit a biological process by 50%. pD₂ is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

Core Mechanisms of Action

This compound exerts its pharmacological effects through a multi-targeted approach, primarily involving the modulation of ion channels, neurotransmitter receptors, and intracellular signaling cascades.

Modulation of Ion Channels and Receptors

a) L-type Voltage-Gated Calcium Channels (L-VGCCs): this compound acts as a blocker of L-type voltage-gated calcium channels.[6] This inhibition of calcium influx is a key mechanism underlying its cardiovascular effects, such as vasodilation and antihypertensive properties.[7][8] In vascular smooth muscle cells, this compound has been shown to inhibit KCl and Bay K 8644-evoked contractions, which are dependent on calcium entry through L-VGCCs.[7]

b) N-methyl-D-aspartate (NMDA) Receptors: this compound is a non-competitive antagonist of NMDA receptors.[1][7] This action is voltage-independent and does not involve interaction with the polyamine, zinc, proton, or redox modulatory sites on the receptor.[1] By attenuating NMDA receptor-mediated excitotoxicity, this compound exerts significant neuroprotective effects against glutamate-induced neuronal damage.[8][9]

Regulation of Intracellular Signaling Pathways

This compound modulates several key intracellular signaling pathways implicated in inflammation, cell survival, and oxidative stress.

a) MAPK/NF-κB Signaling Pathway: this compound has been demonstrated to suppress the activation of the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways. In models of neuroinflammation, this compound inhibits the phosphorylation of MAPKs (such as JNK) and prevents the degradation of IκBα, the inhibitory subunit of NF-κB.[4][10] This leads to the inhibition of NF-κB nuclear translocation and subsequent down-regulation of pro-inflammatory mediators like nitric oxide (NO), prostaglandins E2 (PGE2), tumor necrosis factor-alpha (TNF-α), and interleukin-1beta (IL-1β).[3][4]

b) PI3K/Akt Signaling Pathway: this compound can activate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, which is a crucial regulator of cell survival and apoptosis. In models of neuronal injury, this compound treatment leads to increased phosphorylation of Akt and its downstream effector, the mammalian target of rapamycin (mTOR). This activation of the PI3K/Akt pathway is associated with the phosphorylation and inactivation of pro-apoptotic proteins like Bad and the inhibition of caspase-3 activation, ultimately promoting neuronal survival. A key downstream effect of PI3K/Akt activation by this compound is the inhibition of Glycogen Synthase Kinase 3β (GSK3β), leading to the activation of the transcription factor Myocyte Enhancer Factor 2D (MEF2D), which further promotes neuronal survival.

c) Nrf2-ARE Signaling Pathway: this compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. Nrf2 is a master regulator of the antioxidant response. Upon activation by this compound, Nrf2 translocates to the nucleus and binds to the ARE, leading to the transcription of a battery of antioxidant and cytoprotective genes. This mechanism contributes to the neuroprotective effects of this compound against oxidative stress-induced neurodegeneration.

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound and a typical experimental workflow for its investigation.

Caption: Overview of this compound's core signaling pathways.

Caption: A typical experimental workflow for studying this compound.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in the investigation of this compound's mechanism of action.

Cell Viability Assessment (MTT Assay)

Objective: To determine the effect of this compound on cell viability and to assess its protective effects against cytotoxic agents.

Protocol:

-

Cell Seeding: Plate cells (e.g., primary neurons, PC12 cells) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[11]

-

Treatment: Pre-treat cells with various concentrations of this compound for a specified duration (e.g., 2 hours). Subsequently, expose the cells to a cytotoxic agent (e.g., MPP⁺, Aβ peptide) for 24-48 hours.[9]

-

MTT Incubation: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[2][11]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[1]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[2] Cell viability is expressed as a percentage of the control (untreated) cells.

Western Blot Analysis of Phosphorylated Proteins

Objective: To investigate the effect of this compound on the phosphorylation status of key proteins in signaling pathways (e.g., Akt, MAPKs, IκBα).

Protocol:

-

Sample Preparation: Treat cells with this compound and/or a stimulus (e.g., LPS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.

-

Gel Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest (e.g., anti-phospho-Akt) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, detect the protein bands using an enhanced chemiluminescence (ECL) detection system. The intensity of the bands is quantified using densitometry software.

NF-κB Nuclear Translocation Assay (Immunofluorescence)

Objective: To visualize and quantify the effect of this compound on the nuclear translocation of NF-κB.

Protocol:

-

Cell Culture and Treatment: Grow cells on glass coverslips in a 24-well plate. Treat the cells with this compound followed by stimulation with an inflammatory agent (e.g., LPS).

-

Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific binding sites with 1% BSA in PBST for 30 minutes.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against the p65 subunit of NF-κB for 1 hour at room temperature.

-

Secondary Antibody Incubation: After washing, incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 594-conjugated) for 1 hour in the dark.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI. Mount the coverslips on microscope slides.

-

Imaging: Visualize the cells using a fluorescence microscope. The nuclear translocation of NF-κB is quantified by measuring the fluorescence intensity in the nucleus versus the cytoplasm.

Nrf2-ARE Luciferase Reporter Assay

Objective: To determine if this compound activates the Nrf2-ARE signaling pathway.

Protocol:

-

Cell Transfection: Co-transfect cells (e.g., HEK293T) with a luciferase reporter plasmid containing ARE sequences and a Renilla luciferase control plasmid for normalization.

-

Treatment: After 24 hours, treat the transfected cells with various concentrations of this compound for a specified period (e.g., 6-24 hours).

-

Cell Lysis: Lyse the cells using a passive lysis buffer.

-

Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in transfection efficiency. An increase in the normalized luciferase activity indicates activation of the Nrf2-ARE pathway.

Electrophysiological Recording of Ion Channel Activity

Objective: To directly measure the effect of this compound on the activity of L-type calcium channels and NMDA receptors.

a) Whole-Cell Patch-Clamp for L-type Calcium Channels (in Ventricular Myocytes):

-

Cell Isolation: Isolate single ventricular myocytes from rat hearts by enzymatic digestion.

-

Recording Setup: Use a patch-clamp amplifier and a data acquisition system. The extracellular solution should contain appropriate ions to isolate calcium currents, and the intracellular (pipette) solution should contain a cesium-based solution to block potassium currents.

-

Giga-seal Formation: Form a high-resistance seal (giga-seal) between the patch pipette and the cell membrane.

-

Whole-Cell Configuration: Rupture the cell membrane under the pipette tip to achieve the whole-cell configuration.

-

Current Recording: Hold the cell at a potential of -40 mV and apply depolarizing voltage steps (e.g., to 0 mV) to elicit L-type calcium currents.[2]

-

This compound Application: Perfuse the cell with a solution containing this compound and record the changes in the calcium current amplitude.[2]

b) Two-Electrode Voltage Clamp for NMDA Receptors (in Xenopus Oocytes):

-

Oocyte Preparation: Harvest and defolliculate Xenopus laevis oocytes.

-

RNA Injection: Inject cRNA encoding the desired NMDA receptor subunits into the oocytes.

-

Incubation: Incubate the oocytes for 2-5 days to allow for receptor expression.

-

Electrophysiological Recording: Place the oocyte in a recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current recording).

-

Agonist Application: Perfuse the oocyte with a solution containing NMDA and glycine to activate the receptors and elicit an inward current.[1]

-

This compound Application: Co-apply this compound with the agonists and measure the inhibition of the NMDA receptor-mediated current.[1] The IC₅₀ value can be determined by testing a range of this compound concentrations.[1]

Conclusion

This compound exhibits a complex and multifaceted mechanism of action, targeting key components of cellular signaling involved in neurotransmission, inflammation, and cell survival. Its ability to modulate L-type calcium channels and NMDA receptors, coupled with its regulatory effects on the MAPK/NF-κB, PI3K/Akt, and Nrf2-ARE pathways, provides a molecular basis for its observed neuroprotective, cardiovascular, and anti-inflammatory properties. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of this promising natural compound for therapeutic development. Further research focusing on the precise molecular interactions and the in vivo efficacy and safety of this compound is warranted to fully realize its clinical potential.

References

- 1. creative-diagnostics.com [creative-diagnostics.com]

- 2. merckmillipore.com [merckmillipore.com]

- 3. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]

- 4. Antiepileptic Effect of Uncaria rhynchophylla and this compound Involved in the Initiation of c-Jun N-Terminal Kinase Phosphorylation of MAPK Signal Pathways in Acute Seizures of Kainic Acid-Treated Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. Neuroprotective Effects of this compound Against Ischemic Brain Injury via Regulation of the Akt/mTOR and TLRs Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. researchgate.net [researchgate.net]

- 9. takara.co.kr [takara.co.kr]

- 10. Uncaria rhynchophylla and this compound inhibit c-Jun N-terminal kinase phosphorylation and nuclear factor-kappaB activity in kainic acid-treated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Potential of Rhynchophylline in Combating Neurodegenerative Diseases: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neurodegenerative diseases, including Alzheimer's and Parkinson's, present a significant and growing global health challenge. Characterized by the progressive loss of neuronal structure and function, these conditions currently have limited therapeutic options. Rhynchophylline, a tetracyclic oxindole alkaloid derived from the plant Uncaria rhynchophylla, has emerged as a promising neuroprotective agent. This technical guide provides an in-depth analysis of the current understanding of this compound's role in neurodegenerative diseases, focusing on its molecular mechanisms, experimental validation, and therapeutic potential. We consolidate quantitative data from key studies, detail experimental methodologies, and visualize complex signaling pathways to offer a comprehensive resource for the scientific community.

Introduction to this compound

This compound is a primary bioactive constituent of Uncaria rhynchophylla, a herb long utilized in traditional Chinese medicine for ailments of the central nervous system.[1][2][3] Modern pharmacological research has begun to elucidate the scientific basis for these traditional uses, revealing this compound's multifaceted neuroprotective properties. These include anti-inflammatory, antioxidant, and anti-apoptotic effects, which are critical in the context of neurodegeneration.[1][2][3] While its therapeutic potential is being explored for a range of neurological disorders, this guide will focus on its application in Alzheimer's and Parkinson's diseases. It is important to note that while the mechanisms of Huntington's disease involve neuronal degeneration, there is currently a lack of specific research on the effects of this compound on this particular condition.[4][5]

Pathophysiological Hallmarks of Neurodegenerative Diseases and this compound's Interventions

Alzheimer's Disease

Alzheimer's disease is characterized by the extracellular deposition of amyloid-beta (Aβ) plaques and the intracellular accumulation of hyperphosphorylated tau protein, forming neurofibrillary tangles. These pathologies lead to synaptic dysfunction, neuronal loss, and cognitive decline.[1]

This compound has been shown to interfere with these core pathological processes. It can inhibit the formation of Aβ fibrils and destabilize pre-formed fibrils.[6][7] Furthermore, it has been observed to reduce the hyperphosphorylation of tau protein in cellular models.[8][9] In animal models of Alzheimer's, this compound treatment has been associated with improved cognitive function, reduced Aβ plaque burden, and decreased neuroinflammation.[6][8]

Parkinson's Disease

Parkinson's disease is primarily characterized by the progressive loss of dopaminergic neurons in the substantia nigra, leading to motor impairments. The aggregation of α-synuclein into Lewy bodies is a key pathological feature.

In both cellular and animal models of Parkinson's disease, this compound has demonstrated significant neuroprotective effects. It has been shown to protect dopaminergic neurons from toxin-induced cell death and to reduce neuroinflammation.[6][7][10][11] The underlying mechanisms involve the modulation of inflammatory responses and the activation of pro-survival signaling pathways within neurons.[12][13][14][15]

Quantitative Data on this compound's Efficacy

The following tables summarize key quantitative findings from preclinical studies, providing a comparative overview of this compound's effects across different models and outcome measures.

Table 1: Effects of this compound on Alzheimer's Disease Pathologies

| Model System | Treatment | Outcome Measure | Result | Reference |

| APP/PS1 Transgenic Mice | 50 mg/kg this compound (oral admin.) | Amyloid Plaque Burden | Significant reduction | [16] |

| PC12 cells | 100 μM this compound | Aβ-induced cell death | Significant decrease | [9][17] |

| PC12 cells | 100 μM this compound | Tau hyperphosphorylation | Significant decrease | [9][17] |

| TgCRND8, 3xTg-AD, 5xFAD mice | This compound treatment | Cognitive function | Improved | [8] |

| 5xFAD mice | 400 mg/kg/day UR extract | Aβ deposition | Significantly alleviated | [18] |

Table 2: Neuroprotective Effects of this compound in Parkinson's Disease Models

| Model System | Treatment | Outcome Measure | Result | Reference |

| Primary cerebellar granule neurons | 10-50 µM this compound | MPP+-induced neurotoxicity | Greatly prevented | [13][15] |

| MPTP-induced mice | This compound treatment | Dopaminergic neuron loss | Reduced | [6][7][11] |

| MPTP-induced mice | This compound treatment | Inflammatory cytokine secretion | Reversed | [11] |

| PC12 cells | This compound treatment | MPP+-induced apoptosis | Inhibited | [14] |

Table 3: Pharmacokinetic Properties of this compound

| Parameter | Value | Model System | Reference |

| Plasma Cmax | 583.20 ± 32.86 ng/mL | Mouse (50 mg/kg oral) | [16] |

| Brain Cmax | 442.73 ± 27.38 ng/g | Mouse (50 mg/kg oral) | [16] |

| Blood-Brain Barrier Permeability (Papp AP→BL) | Moderate (10⁻⁶ cm/s level) | MDCK-pHaMDR cell monolayer | [19] |

Detailed Experimental Methodologies

To facilitate the replication and extension of key findings, this section outlines the protocols for pivotal experiments cited in this guide.

In Vitro Neuroprotection Assay in PC12 Cells

-

Cell Line: PC12 cells, a rat pheochromocytoma cell line commonly used for neuronal studies.

-

Induction of Toxicity: Cells are treated with amyloid-beta (Aβ) peptides (e.g., Aβ₂₅₋₃₅ or Aβ₁₋₄₂) to mimic Alzheimer's-like neurotoxicity, or with MPP⁺ (1-methyl-4-phenylpyridinium) to model Parkinson's-like neurotoxicity.

-

This compound Treatment: Cells are pre-treated with varying concentrations of this compound (e.g., 10-100 µM) for a specified duration (e.g., 2 hours) prior to the addition of the neurotoxin.

-

Assessment of Cell Viability: Cell viability is quantified using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures mitochondrial metabolic activity.

-

Measurement of Apoptosis: Apoptosis can be assessed by techniques like TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining or by measuring the activity of caspases (e.g., caspase-3).[14]

-

Analysis of Protein Expression: Western blotting is used to measure the levels of key proteins involved in apoptosis (e.g., Bax, Bcl-2) and signaling pathways.

In Vivo Assessment in MPTP-induced Parkinson's Disease Mouse Model

-

Animal Model: C57BL/6 mice are commonly used.

-

Induction of Parkinsonism: Mice are administered with MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra.

-

This compound Administration: this compound is administered to the mice, typically via oral gavage or intraperitoneal injection, at specific doses (e.g., 30 mg/kg) before or after MPTP administration.[12]

-

Behavioral Testing: Motor function is assessed using tests such as the rotarod test (to measure motor coordination and balance) and the pole test (to assess bradykinesia).

-

Immunohistochemistry: Brain sections are stained with antibodies against tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to quantify the extent of neuronal loss in the substantia nigra.

-

Measurement of Neuroinflammation: The levels of inflammatory markers such as ionized calcium-binding adapter molecule 1 (Iba-1) for microglia and glial fibrillary acidic protein (GFAP) for astrocytes are measured in brain tissue.

Key Signaling Pathways Modulated by this compound

This compound exerts its neuroprotective effects by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions.

Inhibition of Neuroinflammation via the MAPK/NF-κB Pathway

Figure 1: this compound inhibits LPS-induced neuroinflammation by suppressing the MAPK and NF-κB signaling pathways.

Promotion of Neuronal Survival via the PI3K/Akt Pathway

Figure 2: this compound promotes neuronal survival by activating the PI3K/Akt signaling pathway, leading to the inhibition of pro-apoptotic factors.

Modulation of Microglial Phenotype via the JAK2/STAT3 Pathway

Figure 3: this compound promotes the transition of microglia to the anti-inflammatory M2 phenotype by activating the JAK2/STAT3 pathway.

Conclusion and Future Directions

The evidence presented in this technical guide strongly supports the potential of this compound as a therapeutic agent for neurodegenerative diseases, particularly Alzheimer's and Parkinson's. Its ability to target multiple pathological hallmarks, including protein aggregation, neuroinflammation, and neuronal apoptosis, makes it an attractive candidate for further development.

However, several challenges remain. The bioavailability of this compound and its ability to effectively cross the blood-brain barrier are critical considerations that may require the development of novel drug delivery systems.[1] While preclinical studies are promising, rigorous clinical trials are necessary to establish its safety and efficacy in human patients.

Future research should focus on:

-

Optimizing drug delivery: Investigating nano-formulations and other strategies to enhance the central nervous system penetration of this compound.

-

Elucidating downstream targets: Identifying the specific molecular targets and downstream effectors of this compound's action in different neuronal and glial cell types.

-

Combination therapies: Exploring the potential synergistic effects of this compound when used in combination with other neuroprotective agents.

-

Clinical Translation: Designing and conducting well-controlled clinical trials to evaluate the therapeutic potential of this compound in patients with neurodegenerative diseases.

References

- 1. mdpi.com [mdpi.com]

- 2. benthamdirect.com [benthamdirect.com]

- 3. eurekaselect.com [eurekaselect.com]

- 4. Huntington disease: Advances in the understanding of its mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Huntington’s disease: underlying molecular mechanisms and emerging concepts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | The beneficial pharmacological effects of Uncaria rhynchophylla in neurodegenerative diseases: focus on alkaloids [frontiersin.org]

- 7. The beneficial pharmacological effects of Uncaria rhynchophylla in neurodegenerative diseases: focus on alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound alleviates cognitive deficits in multiple transgenic mouse models of Alzheimer's disease via modulating neuropathology and gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bioassay-Guided Isolation of Neuroprotective Compounds from Uncaria rhynchophylla against Beta-Amyloid-Induced Neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound alleviates neuroinflammation and regulates metabolic disorders in a mouse model of Parkinson's disease - Food & Function (RSC Publishing) [pubs.rsc.org]

- 11. This compound alleviates neuroinflammation and regulates metabolic disorders in a mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. frontiersin.org [frontiersin.org]

- 14. Protection by this compound against MPTP/MPP+-induced neurotoxicity via regulating PI3K/Akt pathway: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 15. Neuroprotection Against MPP+-Induced Cytotoxicity Through the Activation of PI3-K/Akt/GSK3β/MEF2D Signaling Pathway by this compound, the Major Tetracyclic Oxindole Alkaloid Isolated From Uncaria rhynchophylla - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pubs.acs.org [pubs.acs.org]

- 17. encyclopedia.pub [encyclopedia.pub]

- 18. Frontiers | Therapeutic Mechanism and Key Alkaloids of Uncaria rhynchophylla in Alzheimer’s Disease From the Perspective of Pathophysiological Processes [frontiersin.org]

- 19. The Blood-Brain Barrier Permeability of Six Indole Alkaloids from Uncariae Ramulus Cum Uncis in the MDCK-pHaMDR Cell Monolayer Model - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Properties of Rhynchophylline: A Technical Guide for Researchers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Rhynchophylline is a tetracyclic oxindole alkaloid and a major bioactive component isolated from plants of the Uncaria genus, commonly known as Gou-teng in traditional Chinese medicine.[1] For centuries, extracts from these plants have been used to treat a variety of ailments, including those affecting the central nervous and cardiovascular systems.[1][2] Modern pharmacological research has identified this compound as a key contributor to these therapeutic effects, demonstrating a wide range of biological activities, including neuroprotective, anti-inflammatory, antihypertensive, and potential anti-cancer properties.[3][4] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, with a focus on its mechanisms of action, quantitative pharmacological data, and detailed experimental protocols relevant to its study.

Pharmacological Properties

This compound exerts its pleiotropic effects through the modulation of multiple molecular targets and signaling pathways. Its primary mechanisms of action include the antagonism of N-methyl-D-aspartate (NMDA) receptors and the blockade of voltage-gated calcium channels.[5] Furthermore, it influences several key intracellular signaling cascades, including the NF-κB, MAPK, and PI3K/Akt pathways, which are central to cellular processes such as inflammation, proliferation, and survival.

Neuroprotective Effects

This compound has demonstrated significant neuroprotective properties in various in vitro and in vivo models of neurological disorders. It has been shown to protect neurons from excitotoxicity, oxidative stress, and apoptosis.[5][6] These effects are largely attributed to its ability to inhibit NMDA receptor-mediated calcium influx and to modulate downstream signaling pathways that regulate neuronal survival and inflammation.[1]

Cardiovascular Effects

In the cardiovascular system, this compound exhibits antihypertensive and anti-arrhythmic effects.[2] Its vasodilatory action is primarily mediated by the blockade of L-type voltage-gated calcium channels in vascular smooth muscle cells.[5] Additionally, this compound has been reported to have anti-platelet aggregation and anti-thrombotic activities.[7]

Anti-inflammatory Effects

This compound possesses potent anti-inflammatory properties, which are thought to underlie many of its therapeutic effects.[6] It has been shown to suppress the production of pro-inflammatory mediators, such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1β (IL-1β), in activated microglia and macrophages.[6] This anti-inflammatory action is mediated, at least in part, through the inhibition of the NF-κB and MAPK signaling pathways.[6]

Anti-cancer Potential

Emerging evidence suggests that this compound may have anti-cancer properties. It has been reported to inhibit the proliferation and induce apoptosis in various cancer cell lines. The underlying mechanisms are still under investigation but may involve the modulation of signaling pathways that control cell growth and survival.

Quantitative Pharmacological Data

This section summarizes the available quantitative data on the pharmacological activity and pharmacokinetics of this compound.

In Vitro Efficacy

| Target/Assay | Cell Line/System | Parameter | Value | Reference(s) |

| NMDA Receptor | Xenopus oocytes expressing rat cortical or cerebellar RNA | IC50 | 43.2 µM | [1][5] |

| Nitric Oxide (NO) Production (LPS-stimulated) | Rat cortical microglial cells | IC50 | 18.5 µM | [8] |

| L-type Voltage-Gated Calcium Channels | Isolated rat ventricular myocytes | pD2 | 5.91 | |

| Cytotoxicity | Human HL-60 cells | IC50 | > 40 µM | [8] |

Pharmacokinetic Parameters in Rats

| Route of Administration | Dose | Cmax | Tmax | AUC(0-t) | Bioavailability | Reference(s) |

| Oral | 10 mg/kg | 4.3-fold higher than isothis compound | ~30 min | 7.7-fold higher than isothis compound | 7.8-fold higher than isothis compound | [4][6] |

| Oral | 20 mg/kg | 6.4-fold higher than isothis compound | ~30 min | 9.1-fold higher than isothis compound | 9.2-fold higher than isothis compound | [4] |

| Oral | 37.5 mg/kg | 0.650 ng/g (brain) | 3 h (brain) | - | - | [3] |

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways modulated by this compound and a general experimental workflow for its investigation.

Caption: General Experimental Workflow for Investigating this compound.

Caption: this compound's Modulation of the NF-κB Signaling Pathway.

Caption: this compound's Modulation of the MAPK Signaling Pathway.

Caption: this compound's Modulation of the PI3K/Akt Signaling Pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound's pharmacological properties.

Cell Viability Assessment (MTT Assay)

This protocol is used to assess the effect of this compound on the viability of neuronal cells, such as PC12 cells.

-

Cell Culture:

-

Culture PC12 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

Maintain cells at 37°C in a humidified atmosphere of 5% CO2.

-

For differentiation, treat PC12 cells with 50 ng/mL nerve growth factor (NGF) for 3 days.

-

-

Experimental Procedure:

-

Seed differentiated PC12 cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

-

Pre-treat cells with various concentrations of this compound (e.g., 1, 10, 50, 100 µM) for 2 hours.

-

Induce neurotoxicity by adding a toxic agent (e.g., 20 µM Aβ25-35 or 100 µM MPP+) and incubate for 24-48 hours.

-

Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control (untreated) cells.

-

Western Blot Analysis for Phosphorylated Proteins (p-MAPK, p-Akt)

This protocol is used to determine the effect of this compound on the phosphorylation status of key signaling proteins.

-

Cell Lysis and Protein Quantification:

-

Treat cells with this compound and/or a stimulus (e.g., LPS, growth factor) for the desired time.

-

Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant and determine the protein concentration using a BCA protein assay kit.

-

-

SDS-PAGE and Western Blotting:

-

Mix equal amounts of protein (20-30 µg) with Laemmli sample buffer and heat at 95°C for 5 minutes.

-

Separate the proteins on a 10% SDS-polyacrylamide gel.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phosphorylated and total forms of the target proteins (e.g., p-ERK1/2, ERK1/2, p-Akt, Akt) overnight at 4°C.

-

Wash the membrane three times with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify band intensities using densitometry software and normalize the levels of phosphorylated proteins to the total protein levels.

-

In Vivo Model of Cerebral Ischemia (pMCAO in Rats)

This protocol describes the induction of permanent middle cerebral artery occlusion (pMCAO) in rats to study the neuroprotective effects of this compound.

-

Animal Preparation:

-

Use male Sprague-Dawley rats (250-300 g).

-

Anesthetize the rats with an appropriate anesthetic (e.g., isoflurane).

-

Maintain body temperature at 37°C throughout the surgery.

-

-

Surgical Procedure:

-

Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal ECA and the CCA.

-

Insert a 4-0 monofilament nylon suture with a rounded tip into the ICA through an incision in the ECA stump.

-

Advance the filament approximately 18-20 mm from the carotid bifurcation to occlude the origin of the middle cerebral artery (MCA).

-

Confirm the occlusion by monitoring cerebral blood flow with a laser Doppler flowmeter.

-

Close the incision and allow the animal to recover.

-

-

Drug Administration and Assessment:

-

Administer this compound (e.g., 10 or 30 mg/kg, i.p. or i.g.) at desired time points before or after pMCAO.

-

Assess neurological deficits at 24 hours post-MCAO using a standardized neurological scoring system.

-

At the end of the experiment, euthanize the animals and collect the brains.

-

Determine the infarct volume by staining brain slices with 2,3,5-triphenyltetrazolium chloride (TTC).

-

Intracellular Calcium Imaging (Fura-2/AM)

This protocol is used to measure changes in intracellular calcium concentration in response to this compound.

-

Cell Preparation and Dye Loading:

-

Plate cells (e.g., differentiated PC12 cells) on glass coverslips.

-

Wash the cells with a physiological salt solution (e.g., HBSS).

-

Load the cells with 5 µM Fura-2/AM in HBSS containing 0.02% Pluronic F-127 for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS to remove extracellular dye.

-

-

Fluorescence Microscopy:

-

Mount the coverslip in a perfusion chamber on the stage of an inverted fluorescence microscope equipped with a ratiometric imaging system.

-

Excite the cells alternately at 340 nm and 380 nm, and collect the emission at 510 nm.

-

Record a baseline fluorescence ratio for a few minutes.

-

Perfuse the cells with a solution containing this compound and/or a stimulus (e.g., a high concentration of KCl or an NMDA receptor agonist).

-

Record the changes in the 340/380 nm fluorescence ratio over time.

-

Calibrate the fluorescence ratio to intracellular calcium concentrations using ionomycin and EGTA.

-

Conclusion

This compound is a promising natural compound with a diverse pharmacological profile. Its ability to modulate key signaling pathways involved in neuroprotection, cardiovascular function, and inflammation makes it a compelling candidate for further drug development. The data and protocols presented in this guide are intended to facilitate future research into the therapeutic potential of this intriguing alkaloid. Further investigation is warranted to fully elucidate its mechanisms of action and to translate the preclinical findings into clinical applications.

References

- 1. ccrod.cancer.gov [ccrod.cancer.gov]

- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of Ischemic Regions in a Rat Model of Stroke | PLOS One [journals.plos.org]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Middle Cerebral Artery Occlusion Model of Stroke in Rodents: A Step-by-Step Approach - PMC [pmc.ncbi.nlm.nih.gov]

Rhynchophylline as a Calcium Channel Blocker: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rhynchophylline, a tetracyclic oxindole alkaloid isolated from plants of the Uncaria genus, has garnered significant attention for its diverse pharmacological activities, particularly its effects on the cardiovascular and central nervous systems.[1][2] A primary mechanism underlying these effects is its action as a calcium channel blocker. This technical guide provides an in-depth overview of this compound's role as a calcium channel antagonist, focusing on its mechanism of action, the types of calcium channels it affects, and the downstream signaling pathways it modulates. This document summarizes key quantitative data, details relevant experimental methodologies, and provides visual representations of molecular pathways and experimental workflows to support further research and drug development efforts.

Mechanism of Action: Inhibition of Voltage-Gated Calcium Channels

This compound has been identified as a blocker of voltage-gated calcium channels (VGCCs), with a particular affinity for the L-type calcium channels (L-VGCCs).[3] These channels are critical for regulating calcium influx in response to membrane depolarization in various cell types, including vascular smooth muscle cells, cardiomyocytes, and neurons. By inhibiting these channels, this compound reduces intracellular calcium concentration, leading to a cascade of physiological effects.

In vascular smooth muscle, the blockade of L-type calcium channels by this compound leads to vasodilation and a subsequent reduction in blood pressure.[4] In cardiac tissue, it can modulate heart rate and contractility.[5] Furthermore, in the central nervous system, the inhibition of neuronal calcium channels contributes to its neuroprotective effects.[1]

Quantitative Data on this compound's Calcium Channel Blocking Activity

The following tables summarize the available quantitative data on the inhibitory effects of this compound and related compounds on calcium channels.

| Compound | Channel Type | Cell Type/System | Parameter | Value | Reference |

| This compound | L-type Ca2+ | Rat ventricular myocytes | pD2 | 5.91 | [5] |

| This compound | L-type Ca2+ | Rat ventricular myocytes | Hill Coefficient | 1.1 | [5] |

| This compound | L-type Ca2+ | Rat ventricular myocytes | Inhibition at 10 µM | 60% | [5] |

| This compound | L-type Ca2+ | Rat ventricular myocytes | Inhibition at 50 µM | 80% | [5] |

| Compound | Channel Type | IC50 | Reference |

| Rhynchine A | Cav3.1 (T-type) | 6.86 µM | [6] |

| Rhynchine B | Cav3.1 (T-type) | 10.41 µM | [6] |

Signaling Pathways Modulated by this compound

The blockade of calcium channels by this compound initiates a series of downstream signaling events. By reducing intracellular calcium, a key second messenger, this compound influences several critical signaling pathways implicated in cellular processes such as inflammation, proliferation, and apoptosis.

MAPK/NF-κB Signaling Pathway

PI3K/Akt Signaling Pathway

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following sections outline the key experimental protocols used to characterize this compound as a calcium channel blocker.

Whole-Cell Patch-Clamp Electrophysiology

This technique is employed to directly measure the effect of this compound on ion channel currents.

Objective: To record L-type calcium channel currents in the presence and absence of this compound.

Materials:

-

Cell culture of interest (e.g., primary cardiomyocytes, vascular smooth muscle cells, or neurons)

-

Patch-clamp rig (microscope, micromanipulator, amplifier, data acquisition system)

-

Borosilicate glass capillaries for pipette fabrication

-

External solution (in mM): 140 NaCl, 5.4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH)

-

Internal solution (in mM): 120 CsCl, 20 TEA-Cl, 10 HEPES, 10 EGTA, 5 Mg-ATP, 0.3 Na-GTP (pH adjusted to 7.2 with CsOH)

-

This compound stock solution (in DMSO)

Procedure:

-

Prepare isolated cells and plate them on glass coverslips.

-

Fabricate patch pipettes with a resistance of 3-5 MΩ when filled with internal solution.

-

Mount the coverslip in the recording chamber on the microscope stage and perfuse with external solution.

-

Approach a target cell with the patch pipette and form a giga-ohm seal (>1 GΩ).

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

Clamp the cell membrane potential at a holding potential of -80 mV.

-

Apply a voltage-step protocol to elicit L-type calcium currents (e.g., depolarizing steps from -40 mV to +60 mV in 10 mV increments for 200 ms).

-

Record baseline calcium currents.

-

Perfuse the recording chamber with the external solution containing the desired concentration of this compound.

-

After a stable effect is reached, record the calcium currents again using the same voltage-step protocol.

-

Wash out the drug and record the recovery of the current.

-

Analyze the data by measuring the peak current amplitude and plotting current-voltage (I-V) relationships.

Intracellular Calcium Imaging with Fura-2 AM

This method allows for the measurement of changes in intracellular calcium concentration in response to this compound.

Objective: To visualize and quantify the effect of this compound on intracellular calcium levels.

Materials:

-

Cells plated on glass-bottom dishes

-

Fluorescence microscope with an excitation wavelength switcher (340/380 nm) and an emission filter (510 nm)

-

Fura-2 AM stock solution (in DMSO)

-

Pluronic F-127 (20% solution in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other physiological buffer

-

This compound stock solution

Procedure:

-

Prepare a Fura-2 AM loading solution by diluting the stock solution in HBSS to a final concentration of 2-5 µM. Add Pluronic F-127 (final concentration ~0.02%) to aid in dye solubilization.

-

Remove the culture medium from the cells and wash with HBSS.

-

Incubate the cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.

-

Wash the cells twice with HBSS to remove extracellular dye.

-

Incubate the cells for an additional 30 minutes to allow for complete de-esterification of the dye.

-

Mount the dish on the microscope stage and acquire baseline fluorescence images by alternating excitation at 340 nm and 380 nm and recording emission at 510 nm.

-

Add a stimulus to induce calcium influx (e.g., high potassium solution or a specific agonist).

-

After recording the initial calcium response, perfuse the cells with a solution containing this compound and the stimulus.

-

Record the fluorescence changes in the presence of this compound.

-

Calculate the ratio of the fluorescence intensities at 340 nm and 380 nm (F340/F380) to determine the relative intracellular calcium concentration.

Conclusion and Future Directions

The evidence strongly supports the classification of this compound as a calcium channel blocker, with a predominant action on L-type voltage-gated calcium channels. This mechanism is central to its observed pharmacological effects, including its antihypertensive and neuroprotective properties. The modulation of downstream signaling pathways such as MAPK/NF-κB and PI3K/Akt further elucidates the molecular basis of its therapeutic potential.

For future research, a more comprehensive quantitative analysis, including the determination of IC50 values for this compound on a wider range of calcium channel subtypes (T-type, N-type, etc.) across various cell lines, would provide a more complete understanding of its selectivity and potency. Furthermore, detailed structure-activity relationship studies could guide the development of novel, more specific calcium channel modulators based on the this compound scaffold. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to build upon in their exploration of this compound and its therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. Antihypertensive and neuroprotective activities of this compound: the role of this compound in neurotransmission and ion channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. This compound-induced vasodilation in human mesenteric artery is mainly due to blockage of L-type calcium channels in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Blocking effect of this compound on calcium channels in isolated rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Rhynchines A-E: Cav3.1 Calcium Channel Blockers from Uncaria rhynchophylla - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Anti-inflammatory Effects of Rhynchophylline

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: Rhynchophylline (Rhy), a tetracyclic oxindole alkaloid isolated from species of the Uncaria genus, has been a staple of traditional medicine for treating central nervous system disorders.[1] Emerging scientific evidence has illuminated its potent anti-inflammatory properties, positioning it as a promising therapeutic candidate for a range of inflammatory diseases. This technical guide provides an in-depth exploration of the molecular mechanisms underlying this compound's anti-inflammatory effects, supported by quantitative data from preclinical studies, detailed experimental protocols, and visual representations of key signaling pathways.

Core Mechanisms of Anti-inflammatory Action

This compound exerts its anti-inflammatory effects by modulating several key signaling pathways that are integral to the inflammatory response. These include the NF-κB, MAPK, and TLR/NLRP3 inflammasome pathways, which are often activated by inflammatory stimuli such as lipopolysaccharide (LPS).

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. In pathological states, its activation leads to the transcription of numerous pro-inflammatory genes, including those for cytokines like TNF-α and IL-1β.[2][3] this compound has been shown to significantly suppress this pathway. It prevents the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm.[4][5] By stabilizing IκBα, this compound effectively blocks the nuclear translocation of the active NF-κB p65 subunit, thereby inhibiting the expression of downstream inflammatory mediators.[3][6]

Downregulation of MAPK Signaling Pathways

Mitogen-activated protein kinases (MAPKs), including p38, extracellular signal-regulated kinase (ERK), and c-Jun N-terminal kinase (JNK), are crucial signaling molecules that respond to extracellular stimuli like LPS and regulate inflammatory processes.[2] this compound has been demonstrated to inhibit the phosphorylation of p38, ERK, and JNK in LPS-stimulated microglial cells.[2][4] This action prevents the activation of downstream transcription factors, such as AP-1, leading to a reduction in the synthesis of pro-inflammatory enzymes and cytokines.[7]

Modulation of TLRs and the NLRP3 Inflammasome

Toll-like receptors (TLRs), particularly TLR4, are primary sensors for bacterial LPS. Their activation triggers the MyD88-dependent pathway, leading to NF-κB activation.[6] Studies show that this compound can inhibit the expression of TLR2 and TLR4.[6] Furthermore, it suppresses the activation of the NOD-like receptor protein 3 (NLRP3) inflammasome, a multiprotein complex that, when activated, cleaves pro-caspase-1 into its active form.[8][9][10] Active caspase-1 then processes pro-inflammatory cytokines IL-1β and IL-18 into their mature, secreted forms. This compound's inhibitory action on the TLR4/NF-κB axis disrupts the "priming" signal required for NLRP3 and pro-IL-1β transcription, thereby preventing inflammasome activation.[8][11]

Quantitative Analysis of Anti-inflammatory Effects

The efficacy of this compound has been quantified in numerous in vitro and in vivo models. The following tables summarize key findings, demonstrating its dose-dependent inhibition of inflammatory mediators.

Table 1: In Vitro Anti-inflammatory Activity of this compound

| Cell Line | Inflammatory Stimulus | This compound Conc. | Measured Mediator | Result (% Inhibition / Change) | Reference |

| Primary Microglia | LPS | 10, 20, 40 µM | Nitric Oxide (NO) | Concentration-dependent reduction | [4] |

| Primary Microglia | LPS | 10, 20, 40 µM | Prostaglandin E₂ (PGE₂) | Concentration-dependent reduction | [4] |

| Primary Microglia | LPS | 10, 20, 40 µM | TNF-α | Concentration-dependent reduction | [1][4] |

| Primary Microglia | LPS | 10, 20, 40 µM | IL-1β | Concentration-dependent reduction | [1][4] |

| N9 Microglial Cells | LPS | Not Specified | NO, TNF-α, IL-1β | Significant reduction | [2] |

| BV2 Cells | LPS | Not Specified | Inflammatory Cytokines | Reduced release | [12] |

Table 2: In Vivo Anti-inflammatory Activity of this compound

| Animal Model | Disease Model | This compound Dose | Measured Outcome | Result | Reference |

| Mice | LPS-induced Endotoxemia | 16 mg/kg | Myocardial TNF-α, IL-1β | Significant reduction | [2][5] |

| Rats | Nitroglycerin-induced Migraine | Not Specified | NF-κB Nuclear Translocation | Almost completely prevented | [3] |

| Rats | Permanent Middle Cerebral Artery Occlusion (pMCAO) | High dose | TLR2, TLR4, MyD88 Expression | Significant inhibition | [6] |

| APP/PS1 Mice | Alzheimer's Disease | 50 mg·kg⁻¹·day⁻¹ | Plaque-associated Microglia | Significantly decreased number | [13] |

| Mice | Allergic Asthma (OVA-induced) | Not Specified | Inflammatory cells in BALF | Attenuated recruitment | [14] |

| DAT-deficient Mice | Neuroinflammation | 30 mg/kg | Cortical TNF-α, IL-1β | Significant inhibition | [15] |

Experimental Protocols and Workflows

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments cited in the investigation of this compound's effects.

In Vitro Microglial Anti-inflammatory Assay

This protocol describes a typical experiment to assess the effect of this compound on LPS-stimulated primary microglial cells.

Objective: To determine if this compound can suppress the production of inflammatory mediators (e.g., NO, TNF-α, IL-1β) in activated microglia.

Materials:

-

Primary microglial cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

This compound (stock solution in DMSO)

-

Lipopolysaccharide (LPS) from E. coli

-

Griess Reagent for NO measurement

-

ELISA kits for TNF-α and IL-1β

-

96-well cell culture plates

Methodology:

-

Cell Seeding: Plate primary microglial cells in 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

-

Pre-treatment: Remove the culture medium and replace it with fresh medium containing various concentrations of this compound (e.g., 1, 10, 20, 40 µM). A vehicle control (DMSO) group should be included. Incubate for 2 hours.

-

Inflammatory Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL. A control group without LPS or this compound should be maintained.

-

Incubation: Incubate the plates for 24 hours.

-

Supernatant Collection: After incubation, centrifuge the plates and carefully collect the supernatant for analysis.

-

Nitric Oxide (NO) Measurement: Mix 50 µL of supernatant with 50 µL of Griess Reagent. Measure the absorbance at 540 nm. Quantify NO levels using a sodium nitrite standard curve.

-

Cytokine Measurement (ELISA): Measure the concentrations of TNF-α and IL-1β in the supernatant according to the manufacturer's instructions for the respective ELISA kits.

In Vivo LPS-Induced Neuroinflammation Model

This protocol outlines a common animal model used to study neuroinflammation and the protective effects of compounds like this compound.

Objective: To evaluate the ability of this compound to reduce the expression of pro-inflammatory cytokines in the brain of LPS-challenged mice.

Materials:

-

C57BL/6 mice (8-10 weeks old)

-

This compound

-

Lipopolysaccharide (LPS)

-

Sterile saline

-

Anesthesia

-

Tissue homogenization buffer

-

ELISA kits for brain TNF-α and IL-1β

Methodology:

-

Acclimatization: Acclimatize mice to laboratory conditions for at least one week.

-

Grouping: Divide mice into groups: (1) Vehicle Control (saline), (2) LPS only, (3) this compound + LPS.

-

Pre-treatment: Administer this compound (e.g., 30 mg/kg, intraperitoneally) or vehicle (saline) to the respective groups once daily for 7 days.

-

LPS Challenge: On day 8, one hour after the final pre-treatment dose, administer LPS (1 mg/kg, intraperitoneally) to the LPS and this compound + LPS groups. The control group receives saline.

-

Tissue Collection: 6 hours after the LPS challenge, euthanize the mice under deep anesthesia and perfuse with cold PBS.

-

Brain Homogenization: Dissect the cortex and hippocampus, and homogenize the tissues in ice-cold lysis buffer.

-

Cytokine Analysis: Centrifuge the homogenates and collect the supernatant. Measure the levels of TNF-α and IL-1β using ELISA kits, normalizing to the total protein concentration of the sample.

Conclusion and Future Directions

The collective evidence strongly supports this compound as a potent anti-inflammatory agent. Its ability to concurrently inhibit the NF-κB and MAPK signaling pathways, while also modulating the TLR/NLRP3 inflammasome axis, highlights its multi-target therapeutic potential. The quantitative data from both cellular and animal models provide a solid foundation for its further development.

Future research should focus on detailed pharmacokinetic and pharmacodynamic studies in higher-order animal models, exploration of novel delivery systems to enhance bioavailability[1], and clinical trials to validate its efficacy and safety in human inflammatory conditions such as neurodegenerative diseases, asthma, and inflammatory bowel disease.

References

- 1. Frontiers | The beneficial pharmacological effects of Uncaria rhynchophylla in neurodegenerative diseases: focus on alkaloids [frontiersin.org]

- 2. Recent Advances in the Anti-Inflammatory Activity of Plant-Derived Alkaloid this compound in Neurological and Cardiovascular Diseases [mdpi.com]

- 3. Cellular Effects of this compound and Relevance to Sleep Regulation [mdpi.com]

- 4. This compound attenuates LPS-induced pro-inflammatory responses through down-regulation of MAPK/NF-κB signaling pathways in primary microglia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Recent Advances in the Anti-Inflammatory Activity of Plant-Derived Alkaloid this compound in Neurological and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Neuroprotective Effects of this compound Against Ischemic Brain Injury via Regulation of the Akt/mTOR and TLRs Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of the effects of Uncaria rhynchophylla alkaloid extract on LPS-induced preeclampsia symptoms and inflammation in a pregnant rat model - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound alleviates neuroinflammation and regulates metabolic disorders in a mouse model of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Pharmacological Inhibitors of the NLRP3 Inflammasome [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. This compound alleviates cognitive deficits in multiple transgenic mouse models of Alzheimer's disease via modulating neuropathology and gut microbiota - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. spandidos-publications.com [spandidos-publications.com]

- 15. researchgate.net [researchgate.net]

Rhynchophylline and its effects on the cardiovascular system.

An In-depth Technical Guide to the Cardiovascular Effects of Rhynchophylline

Introduction

This compound (Rhy) is a tetracyclic oxindole alkaloid and a primary active component isolated from plants of the Uncaria genus, commonly known as Gou-teng in Traditional Chinese Medicine.[1][2][3] Historically, these plants have been utilized for treating ailments related to the cardiovascular and central nervous systems, such as hypertension, dizziness, and convulsions.[4][5][6] Modern pharmacological research has focused on elucidating the specific mechanisms of its constituents, with this compound drawing significant attention for its antihypertensive, vasodilatory, cardioprotective, and anti-arrhythmic properties.[2][7][8] This technical guide provides a comprehensive overview of the cardiovascular effects of this compound, detailing its molecular mechanisms, summarizing quantitative data from key studies, outlining experimental protocols, and visualizing the involved signaling pathways for researchers, scientists, and drug development professionals.

Vasodilatory and Antihypertensive Effects

The most prominent cardiovascular effect of this compound is its ability to lower blood pressure, which is primarily attributed to its potent vasodilatory action.[2][9][10] This effect is mediated through both endothelium-independent and endothelium-dependent mechanisms.

Endothelium-Independent Vasodilation: L-type Calcium Channel Blockade

The principal mechanism for this compound-induced vasodilation is the direct inhibition of L-type voltage-gated calcium channels (L-VGCCs) in vascular smooth muscle cells (VSMCs).[1][11] By blocking these channels, this compound inhibits the influx of extracellular Ca²⁺, a critical step in the initiation and maintenance of smooth muscle contraction.[1][11] This leads to the relaxation of the vascular wall, a decrease in peripheral resistance, and consequently, a reduction in blood pressure.[2][11] Studies have shown that this compound inhibits KCl-induced contractions in various arterial preparations, a process highly dependent on Ca²⁺ influx through L-VGCCs.[9][11]

Endothelium-Dependent Vasodilation: The Src-PI3K/Akt-eNOS Pathway

In addition to its direct action on VSMCs, this compound also promotes vasodilation by acting on the vascular endothelium. It has been shown to ameliorate endothelial dysfunction, a key feature in hypertension.[10][12] The underlying mechanism involves the activation of the Src-PI3K/Akt signaling cascade, which leads to the phosphorylation and activation of endothelial nitric oxide synthase (eNOS).[10][12] Activated eNOS increases the production of nitric oxide (NO), a potent endogenous vasodilator that diffuses to adjacent VSMCs, causing relaxation.[12] This improvement in endothelial function contributes significantly to its overall antihypertensive effect.[10][12]

Table 1: Quantitative Data on Vasodilatory Effects of this compound

| Effect Studied | Experimental Model | Key Concentrations | Quantitative Result | Reference(s) |

| Inhibition of L-type Ca²⁺ Current | Isolated Rat Ventricular Myocytes | 10 µM | 60% reduction in verapamil-sensitive Ca²⁺ inward current | [13] |

| 50 µM | 80% reduction in verapamil-sensitive Ca²⁺ inward current | [13] | ||

| - | pD2 value of 5.91 | [13] | ||

| Inhibition of Vascular Contraction | Rat Aortic Rings (KCl-induced) | 20-30 µM (IC₅₀) | 50% inhibition of contraction | [9][14] |

| Rat Aortic Rings (Phenylephrine-induced) | ~100 µM (IC₅₀) | 50% inhibition of contraction | [9][14] | |

| Endothelial Function Improvement | Cultured Intrarenal Arteries (SHR) | 300 µM (12h incubation) | Significantly increased Akt and eNOS phosphorylation | [12] |

Experimental Protocols

1.3.1 Vascular Reactivity Studies (Wire Myography) To assess the vasodilatory effects of this compound, isolated arterial rings (e.g., human mesenteric artery, rat aorta, or intrarenal arteries) are mounted in a wire myograph chamber.[11][12] The chambers are filled with Krebs-Ringer bicarbonate solution, maintained at 37°C, and gassed with 95% O₂ / 5% CO₂. After an equilibration period under optimal passive tension, the rings are pre-constricted with an agonist such as KCl (to activate L-VGCCs) or phenylephrine.[9][11] Cumulative concentrations of this compound are then added to the bath to generate a concentration-response curve and determine potency (e.g., IC₅₀). To distinguish between endothelium-dependent and -independent effects, experiments can be performed on endothelium-intact versus endothelium-denuded vessels.[9][11]

1.3.2 Patch-Clamp Electrophysiology The whole-cell patch-clamp technique is employed to directly measure the effect of this compound on ion channels in freshly isolated cells, such as ventricular myocytes or vascular smooth muscle cells.[11][13] A glass micropipette forms a high-resistance seal with the cell membrane. The membrane patch is then ruptured to allow electrical access to the cell's interior. L-type Ca²⁺ currents (ICa,L) are elicited by a depolarizing voltage step from a holding potential (e.g., -40 mV to 0 mV).[13] The application of this compound to the extracellular solution allows for the direct measurement of its inhibitory effect on the channel current.[13]

1.3.3 Western Blot Analysis To investigate signaling pathways, tissues (e.g., intrarenal arteries) or cultured cells are treated with this compound for a specified duration.[12] Following treatment, cells or tissues are lysed, and protein concentrations are determined. Proteins are then separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies specific for target proteins (e.g., total eNOS, phosphorylated eNOS at Ser1177, total Akt, phosphorylated Akt at Ser473) and a loading control.[12] Secondary antibodies conjugated to an enzyme (e.g., HRP) are used for detection via chemiluminescence, allowing for the quantification of protein expression and phosphorylation levels.[12]

Signaling Pathway Visualization

Caption: this compound's dual vasodilatory mechanisms.

Cardioprotective Effects

Beyond vasodilation, this compound exerts direct protective effects on the heart muscle, particularly in pathological conditions like diabetic cardiomyopathy and sepsis-induced myocardial dysfunction.[15][16]

Regulation of Cardiomyocyte Calcium Homeostasis

In diabetic cardiomyopathy, intracellular Ca²⁺ homeostasis is often disrupted, leading to impaired contractility and apoptosis.[15] this compound has been shown to improve cardiomyocyte contractility and increase the calcium transient amplitude in diabetic mouse models.[15] This beneficial effect is linked to its ability to modulate key Ca²⁺-handling proteins in the sarcoplasmic reticulum. Specifically, this compound downregulates the phosphorylation of the ryanodine receptor 2 (RyR2) and upregulates the phosphorylation of phospholamban (PLB).[15][17] By reducing RyR2 phosphorylation, it likely mitigates diastolic Ca²⁺ leak from the sarcoplasmic reticulum, while increased PLB phosphorylation enhances Ca²⁺ reuptake, thereby improving both contraction and relaxation.

Anti-inflammatory Mechanisms

Systemic inflammation, such as that occurring during sepsis, can cause significant myocardial dysfunction.[16] this compound demonstrates potent anti-inflammatory effects that contribute to its cardioprotective profile. In lipopolysaccharide (LPS)-challenged mice, this compound pretreatment improved cardiac function and survival.[16] The mechanism involves the suppression of I-κBα phosphorylation in macrophages.[16] This prevents the activation of the NF-κB signaling pathway, a key regulator of inflammation, thereby reducing the production of pro-inflammatory cytokines like TNF-α and IL-1β within the myocardium.[2][16]

Table 2: Quantitative Data on Cardioprotective Effects of this compound

| Effect Studied | Experimental Model | Key Concentrations | Quantitative Result | Reference(s) |

| Cardiomyocyte Function | T2DM Mice Cardiomyocytes | 40 mg/kg (8 weeks) | Significantly increased calcium transient amplitude | [15] |

| T2DM Mice Heart Tissue | 40 mg/kg (8 weeks) | Significantly downregulated RyR2 phosphorylation | [15][17] | |

| T2DM Mice Heart Tissue | 40 mg/kg (8 weeks) | Significantly upregulated PLB phosphorylation | [15][17] | |

| T2DM Mice Heart Tissue | 40 mg/kg (8 weeks) | Significantly increased ATP content | [15] | |

| Anti-inflammatory Effect | LPS-challenged Mice | - | Significantly attenuated cardiac TNF-α and IL-1β production | [16] |

Experimental Protocols

2.3.1 In Vivo Animal Models

-

Diabetic Cardiomyopathy Model: A common method involves inducing Type 2 Diabetes Mellitus (T2DM) in mice (e.g., C57BL/6) using a combination of a high-fat diet for several weeks followed by low-dose injections of streptozotocin (STZ) to induce hyperglycemia.[15] The mice are then treated with this compound (e.g., 40 mg/kg via gavage) for an extended period (e.g., 8 weeks) before cardiac function is assessed.[15]

-

Sepsis Model: Myocardial dysfunction is induced in mice by intraperitoneal injection of lipopolysaccharide (LPS).[16] this compound is administered as a pretreatment before the LPS challenge. Cardiac function is typically assessed using echocardiography, and survival rates are monitored.[16]

2.3.2 Cardiomyocyte Isolation and Calcium Imaging Following in vivo treatment, ventricular myocytes are isolated by enzymatic digestion of the heart. To measure intracellular calcium, isolated myocytes are loaded with a fluorescent Ca²⁺ indicator, such as Fluo-4 AM.[15] The cells are then electrically stimulated, and the resulting changes in fluorescence intensity (calcium transients) are recorded using a confocal microscope, allowing for the analysis of transient amplitude and decay kinetics (tau).[15]

Signaling Pathway Visualization

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. Recent Advances in the Anti-Inflammatory Activity of Plant-Derived Alkaloid this compound in Neurological and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Antihypertensive and neuroprotective activities of this compound: the role of this compound in neurotransmission and ion channel activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. caringsunshine.com [caringsunshine.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. researchgate.net [researchgate.net]

- 8. Pharmacological actions of Uncaria alkaloids, this compound and isothis compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. In vitro vasodilator mechanisms of the indole alkaloids this compound and isothis compound, isolated from the hook of Uncaria rhynchophylla (Miquel) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | this compound Ameliorates Endothelial Dysfunction via Src-PI3K/Akt-eNOS Cascade in the Cultured Intrarenal Arteries of Spontaneous Hypertensive Rats [frontiersin.org]

- 11. This compound-induced vasodilation in human mesenteric artery is mainly due to blockage of L-type calcium channels in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. This compound Ameliorates Endothelial Dysfunction via Src-PI3K/Akt-eNOS Cascade in the Cultured Intrarenal Arteries of Spontaneous Hypertensive Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Blocking effect of this compound on calcium channels in isolated rat ventricular myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. scispace.com [scispace.com]

- 15. This compound Regulates Calcium Homeostasis by Antagonizing Ryanodine Receptor 2 Phosphorylation to Improve Diabetic Cardiomyopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. This compound prevents cardiac dysfunction and improves survival in lipopolysaccharide-challenged mice via suppressing macrophage I-κBα phosphorylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

The Role of Rhynchophylline in Traditional Chinese Medicine: A Technical Guide for Researchers